molecular formula C40H49Cl2N5O4 B1591189 p53 and MDM2 proteins-interaction-inhibitor chiral CAS No. 939981-37-0

p53 and MDM2 proteins-interaction-inhibitor chiral

货号 B1591189
CAS 编号: 939981-37-0
分子量: 734.7 g/mol
InChI 键: DJZBZZRLUQDRII-IOLBBIBUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The p53 and MDM2 proteins-interaction-inhibitor chiral is a compound designed to target the interaction between the p53 protein and MDM2 . The p53 protein, encoded by the tumor suppressor gene TP53, is one of the most important tumor suppressor factors in vivo and can be negatively regulated by MDM2 through a negative feedback loop . The inhibitor works by blocking MDM2 to restore p53 function, which is a hotspot in the development of anticancer candidates .


Synthesis Analysis

The synthesis of p53 and MDM2 proteins-interaction-inhibitor chiral involves the use of small-molecule inhibitors . These inhibitors have been designed from the perspective of medicinal chemistry, focusing on the discovery, structural modification, preclinical, and clinical research of the compounds .


Molecular Structure Analysis

The molecular structure of the p53 and MDM2 proteins-interaction-inhibitor chiral is complex. The inhibitor is designed to bind to the p53-binding domain of MDM2 and aim to disrupt the binding of MDM2 to p53 . The binding surfaces of protein-protein interactions (PPIs) like p53 and MDM2 are usually different from those of common small-molecule targets .


Chemical Reactions Analysis

The chemical reactions involved in the functioning of the p53 and MDM2 proteins-interaction-inhibitor chiral are intricate. The inhibitor binds directly to MDM2 and blocks its interaction with p53, leading to stabilization of p53, TP53 target gene induction, cell-cycle arrest, and apoptosis in tumor cells with wild-type TP53 status .

未来方向

The future directions for the development of agents targeting the p53–MDM2 interaction include the use of a multitarget strategy or targeted degradation strategy based on MDM2 . This has the potential to reduce the dose-dependent hematological toxicity of MDM2 inhibitors and improve their anti-tumor activity . There is also a need for patient stratification based on these aspects to gain better clinical responses, including the use of combination therapies for personalized medicine .

属性

IUPAC Name

2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZBZZRLUQDRII-IOLBBIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590834
Record name 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p53 and MDM2 proteins-interaction-inhibitor chiral

CAS RN

939981-37-0
Record name 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p53 and MDM2 proteins-interaction-inhibitor chiral
Reactant of Route 2
Reactant of Route 2
p53 and MDM2 proteins-interaction-inhibitor chiral
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
p53 and MDM2 proteins-interaction-inhibitor chiral
Reactant of Route 4
Reactant of Route 4
p53 and MDM2 proteins-interaction-inhibitor chiral
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
p53 and MDM2 proteins-interaction-inhibitor chiral
Reactant of Route 6
Reactant of Route 6
p53 and MDM2 proteins-interaction-inhibitor chiral

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。